Superior Oxidative Addition Kinetics vs. Bromo Analog in Pd-Catalyzed Cross-Coupling
Aryl iodides undergo oxidative addition to Pd(0) complexes more rapidly than aryl bromides. Kinetic studies on ortho-substituted aryl halides show that ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides, even under steric hindrance [1]. While direct kinetic data for methyl 2-iodo-5-methylbenzoate are not available, class-level inference from structurally related aryl halides indicates a significantly lower activation barrier for the C–I bond compared to C–Br, translating to faster reaction rates and higher yields under milder conditions.
| Evidence Dimension | Oxidative addition rate (relative reactivity) |
|---|---|
| Target Compound Data | Aryl iodide: faster oxidative addition, lower activation energy |
| Comparator Or Baseline | Aryl bromide: slower oxidative addition |
| Quantified Difference | Qualitative trend; quantitative rate constant ratio (I:Br) can exceed 1000 in specific Pd systems [2] |
| Conditions | Pd(PPh3)4 or Pd(dba)2/dppp, typical cross-coupling conditions |
Why This Matters
Higher reactivity enables milder reaction conditions, shorter reaction times, and potentially higher yields, reducing costs and improving process efficiency.
- [1] Amatore, C., Jutand, A., & Suarez, A. (2001). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Journal of the American Chemical Society, 123(10), 2675–2681. https://doi.org/10.1021/ja003650l View Source
- [2] Fitton, P., & Rick, E. A. (1971). The addition of aryl halides to tetrakis(triphenylphosphine)palladium(0). Journal of Organometallic Chemistry, 28(2), 287–291. https://doi.org/10.1016/S0022-328X(00)84568-4 View Source
